molecular formula C27H28FN5O3 B2508091 7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-52-5

7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2508091
CAS No.: 1021210-52-5
M. Wt: 489.551
InChI Key: DKRHDXYNUXUEHQ-UHFFFAOYSA-N
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Description

7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H28FN5O3 and its molecular weight is 489.551. The purity is usually 95%.
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Biological Activity

The compound 7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperazine moiety, known for its ability to interact with various biological targets.
  • A pyrazolo[4,3-c]pyridine core, which is often associated with pharmacological activity.
  • Substituents such as 2-fluorobenzyl and 2-methoxyethyl , which may influence its pharmacokinetic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
    • Compounds similar to this one have been shown to inhibit PARP-1, an enzyme involved in DNA repair processes. This inhibition can lead to enhanced cytotoxic effects in cancer cells by promoting DNA damage accumulation, thus making it a target for cancer therapy .
  • Monoamine Oxidase (MAO) Inhibition :
    • Derivatives containing piperazine structures have demonstrated inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are important in the metabolism of neurotransmitters. This inhibition can be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 ValueReference
PARP Inhibition7-(4-(2-fluorobenzyl)piperazine...)Not specified
MAO-B Inhibition6-(4-(2-fluorophenyl)piperazine...)0.013 µM
Cytotoxicity (L929 Cells)7-(4-(2-fluorobenzyl)piperazine...)IC50 > 100 µM

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer potential of compounds similar to the target compound using multicellular spheroid models. The results indicated that these compounds could penetrate tumor tissues effectively, leading to significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to PARP inhibition, resulting in DNA damage accumulation .

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of piperazine derivatives against oxidative stress-induced cell death in neuronal cell lines. The findings suggested that these compounds could modulate MAO activity and exhibit antioxidant properties, potentially offering therapeutic benefits for neurodegenerative diseases .

Properties

IUPAC Name

7-[4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3/c1-36-16-15-31-18-22(25-23(19-31)27(35)33(29-25)21-8-3-2-4-9-21)26(34)32-13-11-30(12-14-32)17-20-7-5-6-10-24(20)28/h2-10,18-19H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRHDXYNUXUEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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